molecular formula C11H10O4S B12801264 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate CAS No. 62331-83-3

2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate

Cat. No.: B12801264
CAS No.: 62331-83-3
M. Wt: 238.26 g/mol
InChI Key: HSJVVQFRXCUDGS-UHFFFAOYSA-N
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Description

2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate is a chemical compound belonging to the class of benzothiophene derivatives It is characterized by the presence of a benzothiophene ring system with a methyl group and an acetate group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate typically involves the reaction of 2-methylbenzothiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-benzothien-3-yl acetate
  • 2-Methyl-1,1-dioxido-1-benzothien-3-yl sulfide
  • 2-Methyl-1,1-dioxido-1-benzothien-3-yl chloride

Uniqueness

2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62331-83-3

Molecular Formula

C11H10O4S

Molecular Weight

238.26 g/mol

IUPAC Name

(2-methyl-1,1-dioxo-1-benzothiophen-3-yl) acetate

InChI

InChI=1S/C11H10O4S/c1-7-11(15-8(2)12)9-5-3-4-6-10(9)16(7,13)14/h3-6H,1-2H3

InChI Key

HSJVVQFRXCUDGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C

Origin of Product

United States

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